

Spectroscopic Profile of 4-tert-Butylphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-tert-Butylphenylacetic acid

Cat. No.: B181309

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-tert-Butylphenylacetic acid**, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and use in further studies.

Data Presentation: Spectroscopic Data Summary

The quantitative spectroscopic data for **4-tert-Butylphenylacetic acid** are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **4-tert-Butylphenylacetic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35	d, J = 8.2 Hz	2H	Ar-H
7.22	d, J = 8.2 Hz	2H	Ar-H
3.60	s	2H	-CH ₂ -
1.32	s	9H	-C(CH ₃) ₃
8.48 (broad s)	s	1H	-COOH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for **4-tert-Butylphenylacetic acid**

Chemical Shift (δ) ppm	Assignment
177.92	C=O
150.29	Ar-C-C(CH ₃) ₃
130.57	Ar-C-CH ₂
129.16	Ar-CH
125.70	Ar-CH
40.84	-CH ₂ -
34.62	-C(CH ₃) ₃
31.49	-C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Data for **4-tert-Butylphenylacetic acid**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300-2500	Broad	O-H stretch (Carboxylic acid)
~3050-3020	Medium	C-H stretch (Aromatic)
~2960-2870	Strong	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid)
~1610, ~1510	Medium	C=C stretch (Aromatic ring)
~1465	Medium	C-H bend (CH ₂)
~1370	Medium	C-H bend (tert-Butyl)
~1300-1200	Strong	C-O stretch (Carboxylic acid)
~920	Broad	O-H bend (Carboxylic acid dimer)

Note: This data is predicted based on characteristic functional group absorption frequencies. Experimental values may vary.

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for **4-tert-Butylphenylacetic acid** Adducts^[1]

Adduct	Predicted m/z
[M+H] ⁺	193.12232
[M+Na] ⁺	215.10426
[M-H] ⁻	191.10776
[M+NH ₄] ⁺	210.14886
[M+K] ⁺	231.07820
[M] ⁺	192.11449

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a solid organic compound such as **4-tert-Butylphenylacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **4-tert-Butylphenylacetic acid** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity.
- **Data Acquisition:**
 - ^1H NMR: A one-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
 - ^{13}C NMR: A proton-decoupled experiment is generally used to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is typically required to achieve a good signal-to-noise ratio.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid **4-tert-Butylphenylacetic acid** is placed directly onto the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal.
- **Instrument Setup:** The FTIR spectrometer performs a background scan to account for atmospheric and instrumental interferences.

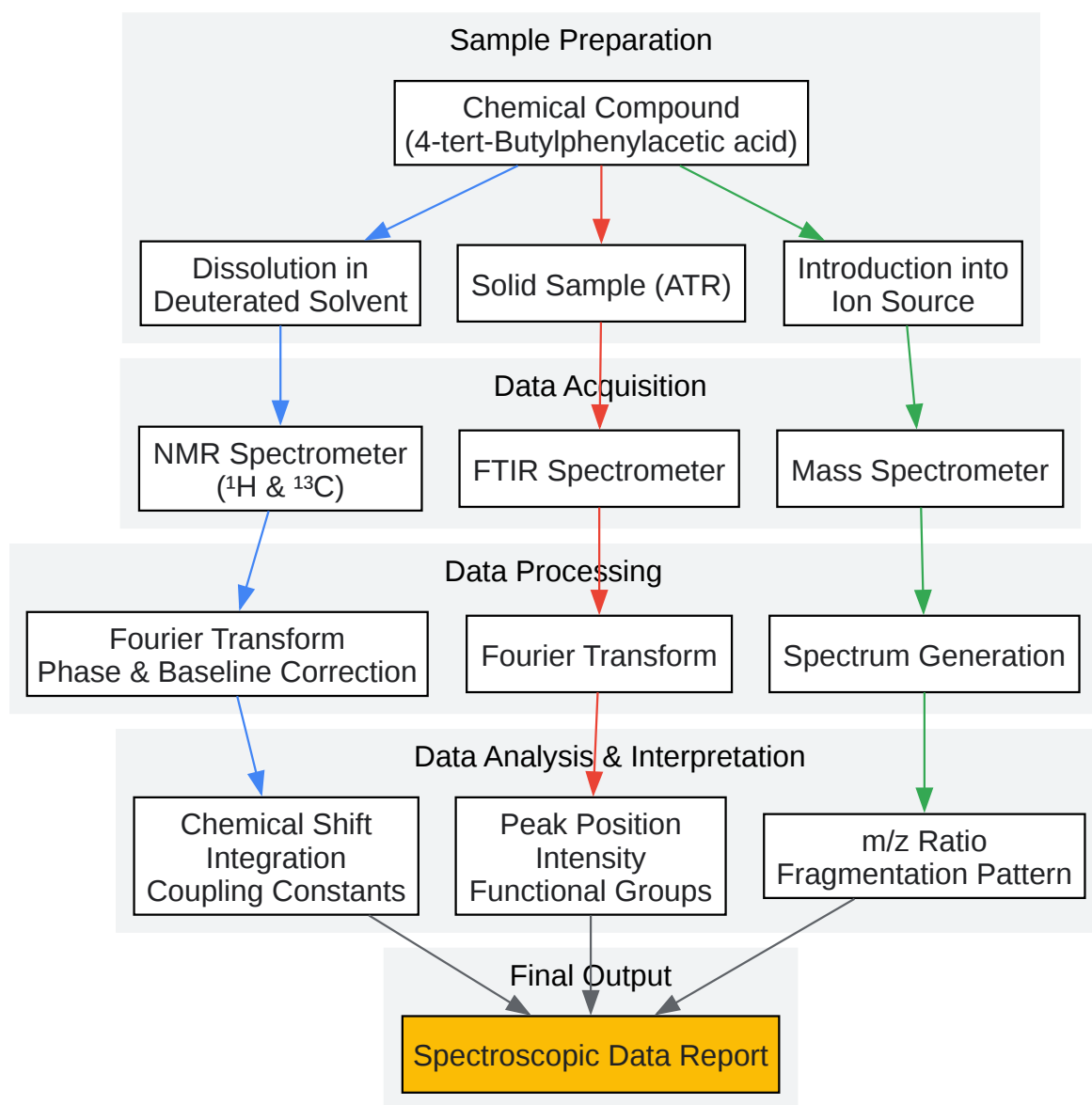
- **Data Acquisition:** The sample is scanned over the mid-IR range (typically 4000-400 cm^{-1}). Multiple scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of **4-tert-Butylphenylacetic acid** is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).
- **Ionization:** The sample molecules are ionized. Common techniques for this type of molecule include Electron Ionization (EI) or softer ionization methods like ESI or Chemical Ionization (CI).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z , generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-tert-Butylphenylacetic Acid | 32857-63-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-tert-Butylphenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181309#spectroscopic-data-for-4-tert-butylphenylacetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com